molecular formula C15H22O5S B054349 Isononanoyl oxybenzene sulfonate CAS No. 123354-92-7

Isononanoyl oxybenzene sulfonate

Cat. No. B054349
M. Wt: 314.4 g/mol
InChI Key: PATMLLNMTPIUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isononanoyl oxybenzene sulfonate (INOS) is a synthetic surfactant that has been widely used in scientific research. INOS is composed of a hydrophobic tail and a hydrophilic head, making it ideal for use in a wide range of applications.

Mechanism Of Action

Isononanoyl oxybenzene sulfonate works by reducing the surface tension between two immiscible liquids or between a liquid and a solid surface. It does this by adsorbing at the interface between the two phases, creating a monolayer that reduces the interfacial tension. This allows for the formation of stable emulsions and suspensions.

Biochemical And Physiological Effects

Isononanoyl oxybenzene sulfonate has been shown to have low toxicity and is generally considered safe for use in scientific research. It has been used in a variety of biological systems, including cell cultures, animal models, and human clinical trials. Isononanoyl oxybenzene sulfonate has been shown to have minimal effects on cell viability and function, making it an ideal surfactant for use in biological systems.

Advantages And Limitations For Lab Experiments

Isononanoyl oxybenzene sulfonate has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use in research. It is also highly effective at reducing surface tension, making it ideal for use in a wide range of applications. However, Isononanoyl oxybenzene sulfonate does have some limitations. It may not be compatible with certain biological systems, and its effectiveness may be limited under certain conditions.

Future Directions

There are several future directions for research on Isononanoyl oxybenzene sulfonate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of Isononanoyl oxybenzene sulfonate in new applications, such as drug delivery and gene therapy. Additionally, there is a need for further research on the biochemical and physiological effects of Isononanoyl oxybenzene sulfonate, particularly in human clinical trials.

Synthesis Methods

Isononanoyl oxybenzene sulfonate is synthesized by reacting nonanoyl chloride with oxybenzene sulfonic acid in the presence of a base. The reaction produces Isononanoyl oxybenzene sulfonate as a white solid, which is then purified by recrystallization.

Scientific Research Applications

Isononanoyl oxybenzene sulfonate is commonly used in scientific research as a surfactant and emulsifier. It has been used in a variety of applications, including the preparation of nanoparticles, the stabilization of proteins and enzymes, and the solubilization of hydrophobic compounds.

properties

CAS RN

123354-92-7

Product Name

Isononanoyl oxybenzene sulfonate

Molecular Formula

C15H22O5S

Molecular Weight

314.4 g/mol

IUPAC Name

phenoxysulfonyl 7-methyloctanoate

InChI

InChI=1S/C15H22O5S/c1-13(2)9-5-3-8-12-15(16)20-21(17,18)19-14-10-6-4-7-11-14/h4,6-7,10-11,13H,3,5,8-9,12H2,1-2H3

InChI Key

PATMLLNMTPIUSY-UHFFFAOYSA-N

SMILES

CC(C)CCCCCC(=O)OS(=O)(=O)OC1=CC=CC=C1

Canonical SMILES

CC(C)CCCCCC(=O)OS(=O)(=O)OC1=CC=CC=C1

Other CAS RN

123354-92-7

synonyms

isononanoyl hydroxybenzene sulphonate
isononanoyl oxybenzene sulfonate
SINOS

Origin of Product

United States

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